1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
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Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is an organic compound characterized by its complex structure, which includes an ethoxyphenoxy group, a propoxy linker, and an iodo-substituted methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenoxypropane: The next step involves the reaction of 4-ethoxyphenol with 1,3-dibromopropane in the presence of a base to form 4-ethoxyphenoxypropane.
Iodination and Methylation: The final step involves the iodination of 4-methylbenzene followed by the coupling of the iodinated product with 4-ethoxyphenoxypropane under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
- 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
- 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
Uniqueness: 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The iodine atom can be readily substituted, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNHNOHVGEGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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